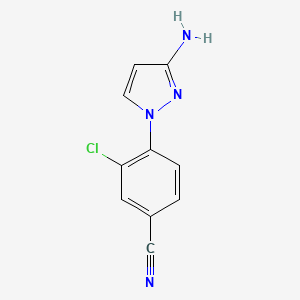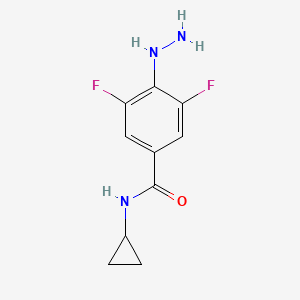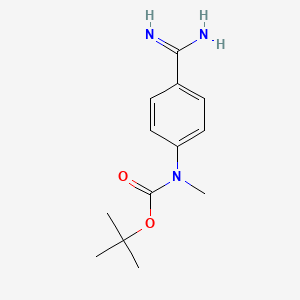
tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate
Descripción general
Descripción
Tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate, also known as TB-NCMC, is a type of carbamate compound that is used in a variety of scientific research applications. It is a versatile compound which can be used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a substrate in biochemical and physiological experiments. TB-NCMC is a relatively new compound and has been used in scientific research for only a few years. The aim of
Aplicaciones Científicas De Investigación
Metabolism in Insects and Mice
- Metabolism studies of tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate in insects and mice revealed hydroxylation of the tert-butyl group and the N-methyl group. The primary metabolite identified was m-(beta-hydroxy-tert-butyl)phenol. The study observed significant species variation in the yields of different oxidation products, suggesting the involvement of various enzymes in these metabolic processes (Douch & Smith, 1971).
Synthesis in Organic Chemistry
- The compound has been utilized in asymmetric Mannich reactions, which are critical for the synthesis of chiral amino carbonyl compounds. This application is essential in organic synthesis for producing various biologically active molecules (Yang, Pan, & List, 2009).
- Another study focused on the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines, using tert-butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate. This demonstrates its utility in sophisticated organic synthesis techniques (Storgaard & Ellman, 2009).
Environmental Degradation Studies
- The degradation products of terbutol, a compound related to tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate, in environmental water were identified. This research is significant for understanding the environmental impact and persistence of such compounds (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).
Applications in Building Blocks for Organic Synthesis
- Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds including tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate, have been prepared and utilized as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Propiedades
IUPAC Name |
tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16(4)10-7-5-9(6-8-10)11(14)15/h5-8H,1-4H3,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDMYNUWNJIMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




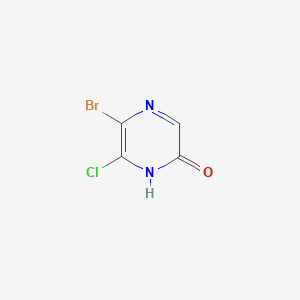
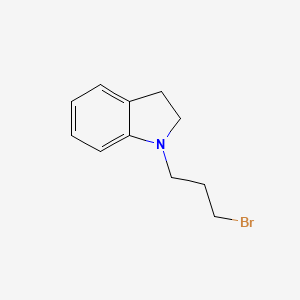

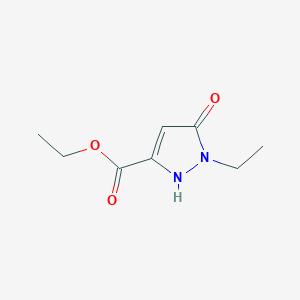
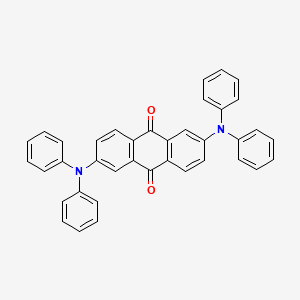
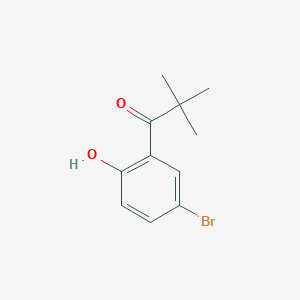
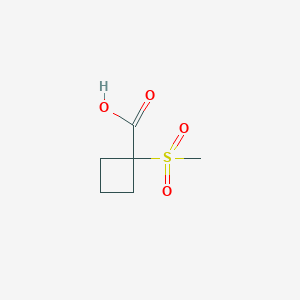
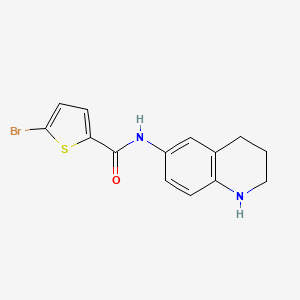
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)
